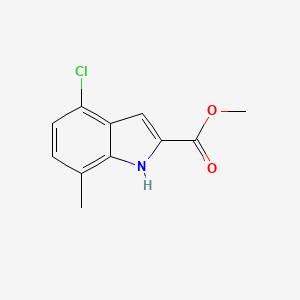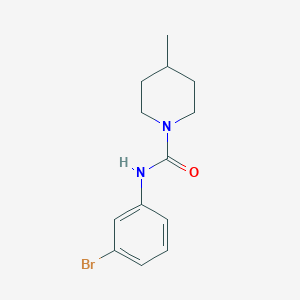
3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (HODC) is a heterocyclic compound that is commonly used in the synthesis of organic compounds and pharmaceuticals. HODC is a versatile compound that has a wide range of applications in the fields of organic chemistry, medicinal chemistry and pharmaceutical sciences. HODC is also known as quinoline-2-carboxamide and is a derivative of quinoline. HODC is a highly polar compound that can be synthesized from a variety of starting materials, such as amino acids, amines, and carboxylic acids. HODC is an important intermediate in the synthesis of various organic compounds and pharmaceuticals.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide involves the condensation of 2-aminoacetophenone with ethyl acetoacetate to form 3-oxo-4-phenylbutanoic acid ethyl ester. This intermediate is then reacted with anthranilic acid to form the target compound.
Starting Materials
2-aminoacetophenone, ethyl acetoacetate, anthranilic acid
Reaction
Step 1: Condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-oxo-4-phenylbutanoic acid ethyl ester., Step 2: Hydrolysis of the ethyl ester group in the presence of an acid such as hydrochloric acid to form 3-oxo-4-phenylbutanoic acid., Step 3: Condensation of 3-oxo-4-phenylbutanoic acid with anthranilic acid in the presence of a dehydrating agent such as thionyl chloride to form 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide.
作用机制
The mechanism of action of HODC is not fully understood. However, it is believed that HODC acts as a proton acceptor, which allows it to form hydrogen bonds with other molecules. HODC is also believed to act as a nucleophile, which allows it to form covalent bonds with other molecules. HODC is also believed to act as an electrophile, which allows it to form electrostatic interactions with other molecules.
生化和生理效应
The biochemical and physiological effects of HODC have not been fully studied. However, it is believed that HODC may have anti-inflammatory and anti-cancer properties. HODC is also believed to have the potential to modulate the activity of enzymes, receptors, and other proteins. HODC is also believed to have the potential to modulate the expression of genes and proteins.
实验室实验的优点和局限性
The advantages of using HODC in laboratory experiments include its ease of synthesis, its low cost, and its high reactivity. The limitations of using HODC in laboratory experiments include its toxicity, its instability, and its poor solubility in organic solvents.
未来方向
The future directions for HODC research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to develop more efficient and cost-effective methods for the synthesis of HODC. Furthermore, further research is needed to develop more efficient and cost-effective methods for the purification of HODC. Finally, further research is needed to develop methods to improve the stability and solubility of HODC.
科学研究应用
HODC has a wide range of applications in the field of scientific research. HODC has been used in the synthesis of various organic compounds, such as indoles, pyrroles, and quinolines. HODC has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. HODC has also been used in the synthesis of various polymers, such as polyurethanes and polycarbonates. HODC has also been used in the synthesis of various catalysts, such as transition metal complexes and organometallic compounds.
属性
IUPAC Name |
3-hydroxy-4-oxo-1H-quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-9(14)8(13)5-3-1-2-4-6(5)12-7/h1-4,14H,(H2,11,15)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFOIAUIYQFDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B6615319.png)



![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)








